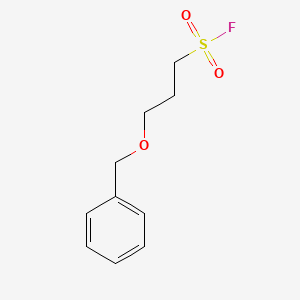

3-(Benzyloxy)propane-1-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13FO3S |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

3-phenylmethoxypropane-1-sulfonyl fluoride |

InChI |

InChI=1S/C10H13FO3S/c11-15(12,13)8-4-7-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |

InChI Key |

BMVOKUSPEKRKAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCS(=O)(=O)F |

Origin of Product |

United States |

Synthesis of 3 Benzyloxy Propane 1 Sulfonyl Fluoride

Precursor Synthesis: Strategies for Incorporating the Benzyloxy Moiety

The foundational step in the synthesis of 3-(Benzyloxy)propane-1-sulfonyl fluoride (B91410) is the creation of an intermediate that contains the 3-benzyloxypropane structure. This is typically achieved by forming an ether linkage between a benzyl (B1604629) group and a three-carbon aliphatic chain.

Synthesis of 3-(Benzyloxy)propan-1-ol from 1,3-Propanediol

A primary and direct method for synthesizing the precursor, 3-(benzyloxy)propan-1-ol, involves the Williamson ether synthesis. This reaction utilizes the widely available starting materials, 1,3-propanediol and a benzyl halide.

A common procedure involves the reaction of excess 1,3-propanediol with benzyl chloride in the presence of a strong base, such as potassium hydroxide (KOH). chemicalbook.com The base serves to deprotonate one of the hydroxyl groups of the diol, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion. The use of excess 1,3-propanediol is crucial to minimize the formation of the dibenzylated diether byproduct.

The reaction is typically heated to drive it to completion. For instance, a reported synthesis involves adding benzyl chloride to a mixture of 1,3-propanediol and solid KOH at 90°C, followed by heating at 130°C for two hours. chemicalbook.com This process yields the desired 3-(benzyloxy)propan-1-ol, a colorless oily product, in good yield after purification by distillation under reduced pressure. chemicalbook.com

| Reagent | Role | Molar Ratio (approx.) | Reaction Conditions | Yield |

| 1,3-Propanediol | Substrate/Solvent | 2.5 | 90°C - 130°C, 2h | 77% |

| Benzyl Chloride | Substrate | 1 | 90°C - 130°C, 2h | 77% |

| Potassium Hydroxide | Base | 1 | 90°C - 130°C, 2h | 77% |

| Data derived from a representative synthesis of 3-(Benzyloxy)propan-1-ol. chemicalbook.com |

Related Synthetic Pathways for Benzyloxy-functionalized Intermediates

Beyond the direct benzylation of 1,3-propanediol, other synthetic routes can produce benzyloxy-functionalized intermediates that are viable precursors. These methods often involve the strategic functionalization of C3 building blocks. For example, 3-benzyloxy-1,2-propanediol can be synthesized from 3-benzyloxy-1,2-epoxypropane through acid-catalyzed hydrolysis. prepchem.com While this introduces an additional hydroxyl group, it represents another method for incorporating the benzyloxy moiety onto a propane (B168953) backbone.

Furthermore, the selective oxidation of benzylic C-H bonds in certain substrates can be a powerful tool for introducing functionality. nih.govnih.gov While not a direct route to 3-(benzyloxy)propan-1-ol from an unfunctionalized precursor, these methodologies are relevant in the broader context of creating complex molecules with benzyloxy groups. For instance, methods for the synthesis of benzylic alcohols via selective monooxidation of alkylated benzenes have been developed. acs.org These advanced catalytic methods highlight the diverse strategies available to organic chemists for constructing benzyloxy-functionalized molecular architectures.

Direct and Indirect Fluorosulfonylation Strategies for the Alkyl Sulfonyl Fluoride Group

Once the 3-(benzyloxy)propan-1-ol precursor is obtained, the next critical stage is the introduction of the sulfonyl fluoride group at the C1 position. This transformation replaces the primary alcohol with the -SO₂F functional group. Several general methodologies exist for the synthesis of alkyl sulfonyl fluorides, which can be adapted for this specific substrate.

Conversion from Corresponding Sulfonyl Chlorides

The most traditional and widely used method for preparing sulfonyl fluorides is through a halogen exchange (HALEX) reaction, starting from the corresponding sulfonyl chloride. nih.gov This two-step process first involves converting the precursor alcohol, 3-(benzyloxy)propan-1-ol, into 3-(benzyloxy)propane-1-sulfonyl chloride. This is typically achieved through oxidative chlorination of a corresponding thiol or by reacting the alcohol with a chlorosulfonating agent.

Once the sulfonyl chloride is formed, it is reacted with a fluoride salt to exchange the chlorine atom for fluorine. google.com Common fluorinating agents include potassium fluoride (KF) and potassium bifluoride (KHF₂). mdpi.comorganic-chemistry.org The reaction can be carried out in various solvent systems, including biphasic mixtures of water and an organic solvent like acetone. organic-chemistry.org For instance, reacting an alkyl sulfonyl chloride with a concentrated aqueous solution of an alkali metal fluoride, often at elevated temperatures around 100°C, can produce the desired alkyl sulfonyl fluoride in high purity. google.com

| Starting Material | Reagent | Product | Key Features |

| Alkyl Sulfonyl Chloride | KF, KHF₂, or other soluble fluorides | Alkyl Sulfonyl Fluoride | Classical, robust method; requires synthesis of sulfonyl chloride intermediate. nih.govgoogle.com |

| General overview of the conversion of sulfonyl chlorides to sulfonyl fluorides. |

Transformations from Thiol and Disulfide Precursors

To circumvent the often harsh conditions required for preparing sulfonyl chlorides, methods have been developed to synthesize sulfonyl fluorides directly from more accessible sulfur-containing precursors like thiols and disulfides. ccspublishing.org.cn These approaches typically involve simultaneous oxidation and fluorination.

One strategy involves the oxidation of a thiol with an agent like sodium hypochlorite (B82951) in the presence of a fluoride source, which generates the sulfonyl fluoride via an in-situ formed sulfonyl chloride intermediate. mdpi.comccspublishing.org.cn Another powerful method utilizes Selectfluor® as both the oxidant and the fluorine source, reacting it with thiols or disulfides in a refluxing solvent mixture like acetonitrile-water to yield the sulfonyl fluoride. mdpi.comccspublishing.org.cn

More recently, electrochemical methods have emerged as a milder and more environmentally friendly alternative. nih.gov These protocols achieve the oxidative coupling of thiols or disulfides with a fluoride source, such as potassium fluoride, in an undivided electrochemical cell, avoiding the need for stoichiometric chemical oxidants. mdpi.com A copper/Lewis acid relay catalytic system has also been reported for the biomimetic oxidation of disulfides and thiols to afford sulfonyl fluorides under mild conditions. acs.org

| Precursor | Reagents/Conditions | Advantages |

| Thiol/Disulfide | Selectfluor®, MeCN/H₂O, reflux | Direct conversion, avoids isolating sulfonyl chloride. mdpi.comccspublishing.org.cn |

| Thiol/Disulfide | Electrochemical oxidation, KF | Mild, environmentally benign, avoids stoichiometric oxidants. nih.gov |

| Thiol/Disulfide | Copper/Lewis Acid catalyst, Bromide ion | Mild conditions, excellent selectivity. acs.org |

| Summary of modern methods for synthesizing sulfonyl fluorides from thiols and disulfides. |

Methods Involving Sulfonyl Hydrazines or Sulfinates

Alternative precursors such as sulfonyl hydrazides and sulfinates (or their parent sulfonic acids) can also be converted to sulfonyl fluorides, offering pathways that avoid the use of potentially unstable sulfonyl chlorides. nih.gov

The transformation of sulfonyl hydrazides into sulfonyl fluorides can be achieved under various conditions, including electrochemical oxidation in the presence of a fluoride source like triethylamine trihydrofluoride (Et₃N·3HF). researchgate.net Sodium sulfinates have also been shown to be effective starting materials, reacting under conditions that favor a radical mechanism to form the target sulfonyl fluoride. mdpi.com

Furthermore, direct deoxyfluorination of the more stable and readily available sulfonic acids and their salts provides another valuable route. nih.govrsc.org Reagents such as Xtalfluor-E® can convert both aryl and alkyl sulfonic acids directly to the corresponding sulfonyl fluorides under relatively mild conditions, representing a significant streamlining of the synthetic process. rsc.org

| Precursor | Reagents/Conditions | Key Features |

| Sulfonyl Hydrazide | Electrochemical oxidation, Et₃N·3HF | Alternative to sulfonyl chlorides. mdpi.comresearchgate.net |

| Sodium Sulfinate | Radical-promoting conditions | Utilizes readily available sulfinate salts. mdpi.com |

| Sulfonic Acid/Salt | Xtalfluor-E® | Direct deoxyfluorination, mild conditions. nih.govrsc.org |

| Overview of alternative precursors for sulfonyl fluoride synthesis. |

Electrochemical and Photochemical Approaches for Alkyl Sulfonyl Fluorides

Recent advancements in synthetic chemistry have highlighted the utility of electrochemical and photochemical methods for the formation of sulfonyl fluorides. These techniques offer mild and often more environmentally benign alternatives to traditional synthetic protocols.

Electrochemical Synthesis:

Electrochemical approaches provide a direct route to sulfonyl fluorides from readily available starting materials like thiols or disulfides. An environmentally benign electrochemical process can be employed using thiols or disulfides in combination with an inexpensive and safe fluoride source such as potassium fluoride (KF) nih.govresearchgate.net. This method avoids the need for additional oxidants or catalysts nih.govresearchgate.net. For the synthesis of 3-(Benzyloxy)propane-1-sulfonyl fluoride, a plausible starting material would be 3-(benzyloxy)propane-1-thiol.

The general mechanism involves the anodic oxidation of the thiol to form a disulfide, which is further oxidized. Traces of fluorinated intermediates, such as sulfenyl fluoride and sulfinyl fluoride, have been observed in kinetic experiments, although they are typically unstable and not isolated. The primary byproduct of this electrochemical synthesis is the corresponding sulfonic acid, which can arise from the anodic oxidation of the disulfide or through the hydrolysis of the sulfonyl fluoride product nih.gov.

| Starting Material | Reagents | Key Features | Potential Application |

| Thiols or Disulfides | Potassium Fluoride (KF) | No additional oxidants or catalysts needed; mild reaction conditions. | Direct conversion of 3-(benzyloxy)propane-1-thiol. |

| Sulfonyl Hydrazides | Electrochemical Oxidation | Provides an alternative route to sulfonyl fluorides. | Applicable for diverse molecular skeletons. |

Photochemical Synthesis:

Photochemical methods offer another mild approach to generate alkyl sulfonyl fluorides. A photocatalytic synthesis from organotrifluoroborates and boronic acid pinacol esters has been reported nih.gov. This method utilizes visible light activation and is compatible with a wide range of functional groups, making it suitable for the synthesis of complex molecules nih.gov.

The proposed mechanism involves the visible light excitation of a photocatalyst, which then oxidizes the organotrifluoroborate to an alkyl radical. This radical is subsequently trapped by a sulfur dioxide source, like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form an alkyl sulfonyl radical, which is then fluorinated nih.gov. To synthesize this compound via this route, one would need to prepare the corresponding potassium (3-(benzyloxy)propyl)trifluoroborate.

Visible-light-mediated decarboxylative fluorosulfonylethylation is another powerful photochemical method. This approach uses abundant carboxylic acids as starting materials and has been successfully applied to primary, secondary, and tertiary acids, as well as natural products researchgate.net.

| Starting Material | Key Reagents/Conditions | Mechanism Highlights | Potential for this compound |

| Alkyl Organotrifluoroborates | Photocatalyst, DABSO, Selectfluor | Visible light-mediated generation of alkyl radicals. | Synthesis from potassium (3-(benzyloxy)propyl)trifluoroborate. |

| Carboxylic Acids | Visible light, Photoredox catalyst | Decarboxylative generation of alkyl radicals. | Synthesis from 4-(benzyloxy)butanoic acid. |

| Alkenes | Photoredox catalyst, FABI | Allylic C-H fluorosulfonylation. | Not directly applicable for a saturated propyl chain. |

SuFEx-Mediated Installation onto Amides

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click chemistry, provides a reliable method for creating molecular connections. researchgate.net One of its applications is the installation of sulfonyl fluoride moieties onto other functional groups. While the direct installation onto a simple alkane like 3-(benzyloxy)propane is not a typical SuFEx reaction, related strategies can be envisioned.

The SuFEx reaction is known to proceed efficiently with phenols, alcohols, and amines. For instance, a protocol for the SO2F2-mediated installation of a sulfonyl fluoride group onto primary amides has been developed. This reaction provides access to N-fluorosulfonyl amides, which are valuable for drug discovery. A plausible reaction mechanism involves the deprotonation of the amide by a base, followed by a SuFEx process with sulfuryl fluoride (SO2F2).

While this specific methodology leads to N-sulfonylated amides rather than alkyl sulfonyl fluorides, the principles of SuFEx chemistry are central to the broader field of sulfonyl fluoride synthesis and reactivity. The high stability and specific reactivity of the S(VI)-F bond are key features of SuFEx reagents researchgate.netsigmaaldrich.com.

Utilization of Sulfinate Protecting Groups in Synthesis

The synthesis of sulfonyl fluorides can be complicated by their inherent reactivity and potential instability under various synthetic conditions. A strategic approach to circumvent these issues is to mask the sulfonyl fluoride as a more stable precursor, such as a protected sulfinate. This allows for the introduction of the sulfur-containing moiety early in a synthetic sequence, with the final conversion to the sulfonyl fluoride occurring at a later, more appropriate stage chemrxiv.orgchemrxiv.org.

The development of sulfinate protecting groups (SPGs) that are stable to a wide range of common synthetic conditions is crucial. Several SPGs have been designed to offer orthogonal deprotection strategies, allowing for selective removal without affecting other sensitive functional groups in the molecule chemrxiv.orgchemrxiv.org.

Recently, two novel photolabile SPGs, para-methoxybenzyl Rongalite (PMB-R) and ortho-nitrobenzyl Rongalite (oNB-R), have been introduced. These, along with the known 2-trimethylsilylethyl sulfone (SES) protecting group, exhibit broad stability chemrxiv.org. The stability of these protecting groups has been tested under various conditions, including those for cross-coupling reactions and acidic or basic deprotections chemrxiv.org.

| Protecting Group | Deprotection Condition | Stability Profile |

| para-Methoxybenzyl Rongalite (PMB-R) | Oxidizing conditions or photocatalysis with Selectfluor | Stable to various cross-coupling and deprotection conditions. |

| ortho-Nitrobenzyl Rongalite (oNB-R) | Irradiation with blue light in the presence of Selectfluor | Stable under a range of synthetic transformations. |

| 2-Trimethylsilylethyl sulfone (SES) | Fluoride source (e.g., TBAF) | Stable under Buchwald-Hartwig coupling conditions. |

| 3-Methoxy-3-oxopropane-1-sulfone (SMOPS) | Basic conditions | Commonly used, but with more limited stability. |

| TBS-Rongalite (TBS-R) | Fluoride source | Offers an alternative fluoride-labile protecting group. |

| Rongacyl | Hydroxide | Base-labile protecting group. |

For the synthesis of this compound, one could envision synthesizing a 3-(benzyloxy)propyl sulfinate and protecting it with one of these stable groups. This protected intermediate could then be carried through several synthetic steps before the final deprotection and fluorination.

The key advantage of using sulfinate protecting groups lies in the mild and specific conditions required for their removal to unveil the sulfonyl fluoride.

The deprotection of the ortho-nitrobenzyl Rongalite (oNB-R) group is achieved cleanly by irradiation with blue light in the presence of Selectfluor, proceeding through a Norrish-type II mechanism. This method has been shown to be effective for a wide range of substrates, including those with electron-rich, electron-poor, and heterocyclic systems chemrxiv.orgchemrxiv.org.

The 2-trimethylsilylethyl sulfone (SES) protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), at elevated temperatures, followed by the addition of Selectfluor to form the sulfonyl fluoride chemrxiv.org.

The para-methoxybenzyl Rongalite (PMB-R) group can be deprotected and fluorinated directly in a metal-free manner using three equivalents of Selectfluor, or via photocatalysis chemrxiv.org. These orthogonal deprotection strategies provide chemists with a versatile toolkit for the synthesis of complex molecules containing the sulfonyl fluoride moiety chemrxiv.org.

Advanced and Emerging Synthetic Methodologies Applicable to Alkyl Sulfonyl Fluorides

A straightforward and widely applicable method for the synthesis of sulfonyl fluorides involves the reaction of Grignard reagents with sulfuryl fluoride (SO2F2) rsc.org. This one-pot fluorosulfurylation can be used to prepare alkyl, aryl, and heteroaryl sulfonyl fluorides.

To apply this method for the synthesis of this compound, the corresponding Grignard reagent, (3-(benzyloxy)propyl)magnesium bromide, would be required. This could be prepared from 1-bromo-3-(benzyloxy)propane and magnesium metal. The subsequent reaction with a solution of sulfuryl fluoride in a suitable solvent like THF would yield the desired product rsc.org.

The procedure typically involves the slow addition of the Grignard reagent to a solution of sulfuryl fluoride at ambient temperature. The yield of the sulfonyl fluoride can be determined by 19F NMR spectroscopy rsc.org. This method is also amenable to in situ sequential reactions, allowing for the conversion of the initially formed sulfonyl fluoride into other derivatives like diarylsulfones, sulfonate esters, or sulfonamides in a one-pot process.

| Starting Material | Reagent | Product | Key Advantage |

| Alkyl/Aryl Grignard Reagent | Sulfuryl Fluoride (SO2F2) | Alkyl/Aryl Sulfonyl Fluoride | One-pot synthesis from readily available precursors. |

Deoxyfluorination of Sulfonic Acids and Salts

A primary and straightforward method for the synthesis of sulfonyl fluorides is the deoxyfluorination of the corresponding sulfonic acids or their salts. This transformation can be achieved using various fluorinating agents that replace the hydroxyl group of the sulfonic acid with a fluorine atom. For aliphatic sulfonic acids like 3-(benzyloxy)propanesulfonic acid, reagents such as thionyl fluoride (SOF₂) and Xtalfluor-E® have proven effective. rsc.orgresearchgate.net

Recent studies have demonstrated two complementary strategies for this conversion. One approach involves the use of thionyl fluoride to convert sulfonic acid sodium salts to sulfonyl fluorides, often achieving high yields in a short amount of time. researchgate.net Another method utilizes the bench-stable solid reagent Xtalfluor-E®, which allows for the conversion of both sulfonic acids and their salts under milder conditions. researchgate.net These methods are advantageous as they start from stable and readily accessible sulfonic acid precursors. nih.gov

Table 1: Deoxyfluorination of Aliphatic Sulfonic Acids

| Reagent | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Thionyl Fluoride | Alkanesulfonic acid | DMF, 130°C, 1h | 98 | nih.gov |

Conversion from Sulfonamides

An alternative route to sulfonyl fluorides involves the conversion of sulfonamides. This method is particularly useful for late-stage functionalization of complex molecules. A recently developed protocol utilizes a pyrylium salt (Pyry-BF₄) in the presence of magnesium chloride (MgCl₂) and potassium fluoride (KF). researchgate.netd-nb.info This reaction proceeds via the in situ formation of a sulfonyl chloride intermediate, which is then converted to the more stable sulfonyl fluoride. researchgate.net

This method has been successfully applied to a range of simple aryl and alkylsulfonamides, demonstrating its versatility. researchgate.netd-nb.info The mild reaction conditions and high chemoselectivity make it a valuable tool for the synthesis of densely functionalized molecules. researchgate.netsemanticscholar.org For the synthesis of this compound, the corresponding 3-(benzyloxy)propanesulfonamide would be the required starting material.

Table 2: Conversion of Aliphatic Sulfonamides to Sulfonyl Fluorides

| Reagent System | Substrate | Conditions | Yield (%) | Reference |

|---|

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the formation of C-S and S-F bonds, enabling the synthesis of sulfonyl fluorides from various precursors. Palladium-catalyzed reactions, for instance, have been developed for the fluorosulfonylation of aryl halides and boronic acids. organic-chemistry.orgacs.org While much of the research has focused on aryl sulfonyl fluorides, these methods are increasingly being adapted for aliphatic systems.

For a substrate like this compound, a potential strategy could involve the cross-coupling of a suitable 3-(benzyloxy)propyl-metal species with a sulfur dioxide source and a fluoride source. Another approach is the hydrofluorosulfonylation of an alkene precursor. The development of transition-metal catalyzed methods for the synthesis of aliphatic sulfonyl fluorides is an active area of research, offering potential for novel and efficient synthetic routes. ukzn.ac.zanih.gov

Table 3: Transition Metal-Catalyzed Synthesis of Sulfonyl Fluorides

| Catalyst | Precursor | Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| Palladium | Aryl Bromide | DABSO, NFSI | Cross-coupling | mdpi.com |

Radical-Mediated Fluorosulfonylation

Radical-mediated reactions provide a complementary approach to the synthesis of sulfonyl fluorides, often under mild conditions. These methods typically involve the generation of a sulfonyl radical, which is then trapped by a fluorine source. Radical hydro-fluorosulfonylation of unactivated alkenes has emerged as a viable strategy for the synthesis of aliphatic sulfonyl fluorides. nih.gov

This approach could be applied to a 3-(benzyloxy)propene precursor to generate the target molecule. Photoredox catalysis is a common strategy to initiate these radical processes, allowing for the use of visible light as a sustainable energy source. organic-chemistry.orgrsc.org The tolerance of radical reactions to various functional groups makes this a promising method for the synthesis of complex molecules like this compound. nih.govtib.eu

Table 4: Radical-Mediated Synthesis of Aliphatic Sulfonyl Fluorides

| Method | Precursor | Reagents | Conditions | Reference |

|---|---|---|---|---|

| Hydro-fluorosulfonylation | Alkene | FABI, Hantzsch ester | Visible light | nih.gov |

Applications of 3 Benzyloxy Propane 1 Sulfonyl Fluoride in Organic Synthesis

As a Versatile Electrophilic Reagent

The sulfonyl fluoride (B91410) moiety is a potent electrophilic hub, characterized by a unique balance of stability and reactivity. nih.gov Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are generally more stable, showing resistance to hydrolysis under physiological conditions. nih.govnih.gov This stability allows for their use in a wider range of reaction conditions without decomposition. However, when activated, they readily react with nucleophiles, making them excellent reagents for introducing the sulfonyl group into various molecules. nih.gov

One of the primary applications of sulfonyl fluorides is in the synthesis of sulfonamides and sulfonic esters, which are important structural motifs in medicinal chemistry and materials science. nih.govchemrxiv.org

The reaction of a sulfonyl fluoride with a primary or secondary amine yields a sulfonamide. While sulfonyl fluorides are less reactive than sulfonyl chlorides, this transformation often requires activation or specific reaction conditions to proceed efficiently. nih.gov Methods have been developed that utilize catalysts, such as Lewis acids, to enhance the electrophilicity of the sulfur atom and facilitate the nucleophilic attack by the amine. claremont.edu For instance, calcium triflimide has been shown to be an effective activator for this transformation. nih.govclaremont.edu

Similarly, sulfonic esters can be formed by reacting sulfonyl fluorides with alcohols. This reaction typically requires a base to deprotonate the alcohol, forming a more nucleophilic alkoxide that can then attack the sulfonyl fluoride. The choice of base and solvent is crucial to achieving high yields and preventing side reactions.

Table 1: General Conditions for Sulfonamide and Sulfonic Ester Formation

| Product | Nucleophile | Typical Conditions | Notes |

| Sulfonamide | Primary or Secondary Amine | Lewis acid catalyst (e.g., Ca(NTf₂)₂) or strong base, elevated temperatures. nih.govclaremont.edu | Reactivity depends on the electronic properties of both the sulfonyl fluoride and the amine. nih.gov |

| Sulfonic Ester | Alcohol | Strong base (e.g., Cs₂CO₃) to form alkoxide. organic-chemistry.org | The reaction is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. organic-chemistry.org |

The sulfonyl fluoride group serves as a robust and reliable connective handle for integrating specific molecular fragments into more complex structures. Its stability allows it to be carried through multiple synthetic steps, with its reactivity being "unlocked" at a desired stage for further functionalization. chemrxiv.org This latent reactivity is a significant advantage in multistep syntheses, where sensitive functional groups might not tolerate the harsh conditions required for other coupling reactions. The benzyloxy group within 3-(benzyloxy)propane-1-sulfonyl fluoride can be deprotected in later steps to reveal a hydroxyl group, providing an additional point for diversification.

In "Click Chemistry" Contexts (SuFEx)

The concept of "click chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has been identified as a prime example of a next-generation click reaction. nih.govsigmaaldrich.comenamine.net Aliphatic sulfonyl fluorides are excellent reagents for SuFEx due to their moderate and tunable reactivity. enamine.net They are stable in many chemical environments, including aqueous buffers, yet react reliably with appropriate nucleophiles under specific conditions. sigmaaldrich.comenamine.net

The SuFEx reaction involves the exchange of the fluoride on the sulfonyl group with a nucleophile, such as a phenoxide or an amine, to form a stable covalent bond. sigmaaldrich.com This process is highly efficient and has found broad applications in materials science, drug discovery, and chemical biology. nih.govresearchgate.net

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical tool in chemical biology and drug development. Sulfonyl fluorides have emerged as valuable reagents for this purpose. nih.gov Their stability in aqueous environments and their specific reactivity with certain amino acid residues make them suitable for modifying proteins and other biomolecules. enamine.net

The sulfonyl fluoride can react with nucleophilic residues on a protein, such as the phenolic hydroxyl group of tyrosine or the epsilon-amino group of lysine (B10760008), to form stable sulfonate or sulfonamide linkages. This allows for the site-specific labeling of proteins with probes, drugs, or other functional molecules. The controlled reactivity of sulfonyl fluorides minimizes non-specific reactions, which is a crucial requirement for clean bioconjugation.

The synthesis of isotopically labeled compounds is essential for various scientific disciplines, including medical imaging and mechanistic studies. The sulfonyl fluoride group provides a convenient handle for introducing radioactive isotopes, such as fluorine-18 (¹⁸F), for Positron Emission Tomography (PET). nih.govresearchgate.net

The synthesis of ¹⁸F-labeled sulfonyl fluorides can often be achieved by nucleophilic substitution of a corresponding sulfonyl chloride or other activated precursor with [¹⁸F]fluoride. nih.gov These labeled sulfonyl fluorides can then be used to tag a molecule of interest. This late-stage fluorination strategy is highly advantageous due to the short half-life of ¹⁸F. The stability of the resulting sulfonyl fluoride allows for purification before its conjugation to a target molecule.

Table 2: Applications of Aliphatic Sulfonyl Fluorides in SuFEx and Labeling

| Application | Description | Key Features |

| SuFEx Click Chemistry | High-yield formation of covalent links by reacting with nucleophiles. sigmaaldrich.comresearchgate.net | Stability in aqueous media, high specificity, and broad functional group tolerance. enamine.net |

| Bioconjugation | Covalent modification of biomolecules, such as proteins. nih.gov | Reacts with specific amino acid residues to form stable linkages. enamine.net |

| Synthesis of Labeled Compounds | Introduction of isotopic labels, particularly ¹⁸F for PET imaging. nih.govresearchgate.net | Can be prepared via nucleophilic fluorination and used for late-stage labeling. nih.gov |

Role in the Development of New Synthetic Methodologies

The unique reactivity profile of sulfonyl fluorides has spurred the development of new synthetic methods. nih.gov Their stability compared to other sulfonyl halides has allowed chemists to design novel activation strategies that can trigger their reactivity on demand. nih.gov Research has focused on developing new catalysts and reaction conditions to expand the scope of reactions involving sulfonyl fluorides. nih.gov

For example, methods for the direct synthesis of sulfonyl fluorides from readily available starting materials like sulfonic acids have been developed, avoiding the use of harsh reagents. nih.gov Furthermore, the use of sulfonyl fluorides in transition-metal-catalyzed cross-coupling reactions is an emerging area, expanding their utility beyond their traditional role as simple electrophiles. bldpharm.com The development of these new methodologies continues to broaden the synthetic chemist's toolkit, enabling the construction of complex molecules with greater efficiency and precision.

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are a cornerstone of efficient chemical synthesis. The utility of sulfonyl fluorides in MCRs has been explored, often leveraging their ability to act as "click" chemistry reagents or as precursors to highly reactive intermediates.

A comprehensive search of chemical databases and scholarly articles did not yield any specific examples of this compound being utilized as a reactant in a multi-component reaction. The research in this area appears to be focused on more common or structurally simpler sulfonyl fluorides. The benzyloxypropyl moiety of the target compound could potentially participate in or be affected by the conditions of various MCRs, but without experimental data, any discussion remains speculative.

One-Pot Transformations

One-pot transformations, which involve the sequential execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency. Sulfonyl fluorides can be valuable substrates or reagents in such processes.

Similar to the findings for multi-component reactions, there is a lack of specific, published research detailing the application of this compound in one-pot transformations. While general methodologies for one-pot syntheses involving the formation or subsequent reaction of sulfonyl fluorides exist, these have not been specifically demonstrated with this compound. The stability of the benzyloxy group under various reaction conditions that might be employed in a one-pot sequence would be a critical factor for its successful application.

Research on 3 Benzyloxy Propane 1 Sulfonyl Fluoride in Chemical Biology

Design and Utility as Covalent Probes

Covalent probes are instrumental in identifying and studying the function of proteins within complex biological systems. The design of 3-(benzyloxy)propane-1-sulfonyl fluoride (B91410) as a covalent probe leverages the reactivity of the sulfonyl fluoride moiety. This group can react with a variety of nucleophilic amino acid residues, leading to the formation of a stable covalent bond. This stable linkage allows for the durable labeling and subsequent identification and characterization of target proteins.

The sulfonyl fluoride group is a versatile electrophile that can react with several nucleophilic amino acid residues within proteins. nih.gov While cysteine is a common target for covalent modifiers, sulfonyl fluorides expand the range of targetable residues to include tyrosine, lysine (B10760008), serine, threonine, and histidine. nih.govnih.gov This broader reactivity profile is advantageous for probing proteins that may lack an accessible cysteine residue in their binding sites.

The reaction with tyrosine residues is particularly significant, as it was one of the first rationally targeted non-cysteine residues by small-molecule covalent probes. semanticscholar.orgnih.gov For instance, sulfonyl fluoride-containing probes have been successfully used to modify specific tyrosine residues in the active site of the mRNA-decapping scavenger enzyme DcpS. semanticscholar.orgnih.gov Similarly, studies have shown that sulfonyl fluoride probes can selectively label functional tyrosine residues in glutathione transferases (GSTs). nih.gov The interaction is not limited to tyrosine; lysine and histidine residues have also been identified as targets. For example, a sulfonyl fluoride probe was developed to covalently engage a histidine residue in the sensor loop of cereblon (CRBN). nih.gov In some instances, modification of lysine residues has been observed, although it can sometimes be secondary to tyrosine labeling. nih.govamazonaws.com The ability to target a range of nucleophilic residues makes sulfonyl fluoride probes, like 3-(benzyloxy)propane-1-sulfonyl fluoride, powerful tools for chemical proteomics. nih.govucsf.edu

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Residue | Protein Target Example | Reference |

| Tyrosine | mRNA-decapping scavenger enzyme DcpS, Glutathione Transferases (GSTs) | semanticscholar.orgnih.govnih.gov |

| Lysine | mRNA-decapping scavenger enzyme DcpS | amazonaws.com |

| Histidine | Cereblon (CRBN) | nih.gov |

| Serine | Fatty Acid Amide Hydrolase (FAAH) | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Activity-based probes (ABPs) are a class of chemical probes designed to covalently modify the active sites of specific enzymes. This allows for the assessment of enzyme activity directly within a complex biological sample. The development of ABPs based on the sulfonyl fluoride scaffold has provided valuable tools for studying various enzyme families. For example, a fatty acyl sulfonyl fluoride has been developed as an activity-based probe for profiling fatty acid-associated proteins in living cells. nih.gov These probes often include a reporter tag, such as an alkyne or a fluorophore, to facilitate the detection and identification of the labeled proteins. The creation of an alkyne-tagged probe bearing a sulfonyl fluoride warhead enabled the efficient capture of the DcpS protein from a complex proteome. semanticscholar.orgnih.gov

Application in Enzyme Inhibition Studies

The ability of this compound to form covalent bonds with key residues in enzyme active sites makes it a valuable scaffold for the design of enzyme inhibitors. These inhibitors can provide insights into enzyme mechanism and function.

The reaction between the sulfonyl fluoride group and a nucleophilic residue in an enzyme's active site results in the formation of a stable sulfonamide or sulfonyl ester linkage. This covalent modification is typically irreversible, leading to the permanent inactivation of the enzyme. nih.govnih.gov The mechanism of inhibition involves a nucleophilic attack from an amino acid side chain on the sulfur atom of the sulfonyl fluoride, with the subsequent displacement of the fluoride ion. nih.gov This process, known as sulfur(VI) fluoride exchange (SuFEx), results in a stable covalent bond between the inhibitor and the enzyme. nih.gov Mass spectrometry analysis has been used to confirm the covalent modification of enzymes like Fatty Acid Amide Hydrolase (FAAH) by sulfonyl fluoride inhibitors. nih.gov

Sulfonyl fluorides have a well-established history as inhibitors of serine proteases and hydrolases. nih.govnih.gov For instance, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) is a known serine protease inhibitor. nih.gov The reactivity of the sulfonyl fluoride moiety with the catalytic serine residue in these enzymes leads to their inactivation. Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase, has been a prominent target for sulfonyl fluoride-based inhibitors. nih.gov Studies have demonstrated that compounds containing the sulfonyl fluoride warhead can potently and irreversibly inhibit FAAH. nih.gov Beyond these classes, the versatility of the sulfonyl fluoride group allows for the targeting of other enzyme families, as demonstrated by the inhibition of the mRNA-decapping scavenger enzyme DcpS, a hydrolase that acts on capped mRNAs. semanticscholar.orgnih.gov

Table 2: Enzyme Families Targeted by Sulfonyl Fluoride Inhibitors

| Enzyme Family | Specific Enzyme Example | Reference |

| Hydrolases | Fatty Acid Amide Hydrolase (FAAH), mRNA-decapping scavenger enzyme DcpS | semanticscholar.orgnih.govnih.gov |

| Proteases | Serine Proteases | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For sulfonyl fluoride-based inhibitors, SAR studies have explored how modifications to the scaffold surrounding the sulfonyl fluoride warhead affect inhibitory activity. For example, in the context of FAAH inhibition, the length of the alkyl linker connecting a phenyl ring to the sulfonyl fluoride group was found to be optimal at five to seven carbons. nih.gov Furthermore, the addition of a bulky benzyloxy group to the phenyl ring enhanced FAAH inhibitory activity, suggesting favorable interactions within the enzyme's active site. nih.gov The position of this benzyloxy group also influenced both potency and selectivity. nih.gov Such studies provide valuable insights for the rational design of more effective and specific inhibitors.

Interrogation of Protein-Protein Interactions

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. Small molecules that can modulate these interactions are therefore of significant interest. Covalent inhibitors, which form a permanent bond with their target protein, can offer enhanced potency and prolonged duration of action compared to their non-covalent counterparts. nih.govacs.org

The sulfonyl fluoride moiety is a "privileged" warhead in the design of such covalent probes. rsc.org It exhibits a balance of stability in aqueous environments and reactivity towards nucleophilic amino acid residues commonly found at protein-protein interfaces, such as lysine, tyrosine, serine, and histidine. rsc.orgjenabioscience.com The benzyloxypropane group of this compound can be envisaged to provide non-covalent interactions that orient the sulfonyl fluoride group for a specific reaction.

The general mechanism for the covalent modification of a protein by a sulfonyl fluoride involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct. This covalent linkage effectively and irreversibly disrupts the targeted protein-protein interaction.

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid | Nucleophilic Group | Potential for Covalent Modification |

| Lysine | ε-amino group | High |

| Tyrosine | Phenolic hydroxyl group | High |

| Serine | Hydroxyl group | Moderate |

| Threonine | Hydroxyl group | Moderate |

| Histidine | Imidazole ring | Moderate |

| Cysteine | Thiol group | Low (less common target for SFs) |

This table is generated based on the general reactivity of sulfonyl fluorides towards nucleophilic amino acid residues.

While specific studies on this compound in the context of PPIs are not extensively documented in publicly available literature, the known reactivity of the sulfonyl fluoride group suggests its potential as a valuable tool for these investigations. Researchers can synthesize libraries of molecules based on the this compound scaffold to screen for inhibitors of specific protein-protein interactions. The benzyloxy group offers a site for further chemical modification to enhance binding affinity and selectivity for the target protein.

Emerging Applications in RNA and Carbohydrate Labeling

The ability to label biomolecules like RNA and carbohydrates with probes is crucial for understanding their structure, function, and localization within the cell.

RNA Labeling:

Recent studies have highlighted the potential of sulfonyl-containing reagents for the chemical probing of RNA structure. The 2'-hydroxyl group of ribonucleotides is a potential nucleophile that can react with electrophilic compounds. While acylation reagents have been traditionally used for this purpose, sulfonylating agents are being explored as a new class of RNA-reactive small molecules. acs.org These reagents can be designed to be selective for unpaired nucleotides, allowing for the mapping of RNA secondary and tertiary structures. acs.org

A proposed mechanism for RNA labeling with a compound like this compound would involve the nucleophilic attack of the 2'-hydroxyl group of a ribose sugar on the sulfonyl fluoride, forming a sulfonate ester linkage. This modification can serve as a handle for the attachment of reporter molecules, such as fluorophores or biotin (B1667282), via click chemistry or other bioorthogonal reactions. acs.org The benzyloxypropane portion of the molecule could potentially influence the reagent's permeability into cells and its interaction with the RNA structure.

Carbohydrate Labeling:

Carbohydrates play vital roles in cell recognition, signaling, and immune responses. scbt.com The development of chemical tools to label and visualize glycans is an active area of research. biotium.com While various methods exist for carbohydrate labeling, the use of sulfonyl fluorides for this purpose is a less explored but potentially promising avenue. The hydroxyl groups of monosaccharides are nucleophilic and could, in principle, react with sulfonyl fluorides under specific conditions.

The successful labeling of carbohydrates would likely require optimization of reaction conditions to favor modification of the sugar moieties over other nucleophiles present in a biological system. The benzyloxy group in this compound could potentially be modified to incorporate a recognition element that directs the probe to specific carbohydrate structures, thereby enhancing selectivity.

Table 2: Potential Labeling Applications of this compound

| Biomolecule | Target Functional Group | Potential Application |

| RNA | 2'-Hydroxyl of Ribose | Structural mapping, localization studies |

| Carbohydrates | Hydroxyl Groups | Visualization of glycans, tracking carbohydrate metabolism |

This table outlines the potential applications based on the reactivity of the sulfonyl fluoride functional group.

Advanced Characterization Techniques and Analytical Methodologies for Sulfonyl Fluorides

Spectroscopic Analysis (Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods offer detailed insight into the molecular structure of 3-(Benzyloxy)propane-1-sulfonyl fluoride (B91410), allowing for the unambiguous confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(Benzyloxy)propane-1-sulfonyl fluoride, ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a complete picture of the compound's atomic connectivity.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (-OCH₂Ph) protons, and the three methylene groups of the propane (B168953) chain. The integration of these signals confirms the relative number of protons in each environment, while their splitting patterns reveal adjacent proton relationships.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The methylene groups adjacent to the electronegative oxygen and sulfonyl fluoride groups are expected to appear in a characteristic range of the spectrum. pdx.edu For instance, methylene groups next to a fluoroalkyl sulfonyl fluoride group have been observed in the 52.8-65.7 ppm range. pdx.edu

¹⁹F NMR: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a particularly powerful technique for analyzing fluorinated compounds. nih.gov The spectrum for this compound is expected to exhibit a single, sharp signal, confirming the presence of the sulfonyl fluoride (-SO₂F) moiety. The yield of reactions producing aliphatic sulfonyl fluorides is often determined by ¹⁹F NMR using an internal standard. rsc.org

Table 1: Hypothetical NMR Data for this compound This table presents expected chemical shift ranges based on the analysis of similar aliphatic and benzyl-containing compounds. Actual experimental values may vary.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) |

| ¹H | Benzylic (-OCH₂Ph) | 4.50 - 4.60 | Singlet (s) |

| ¹H | -SO₂CH₂- | 3.40 - 3.60 | Triplet (t) |

| ¹H | -OCH₂- | 3.60 - 3.75 | Triplet (t) |

| ¹H | -CH₂CH₂CH₂- | 2.10 - 2.30 | Quintet (quin) |

| ¹³C | Aromatic (C₆H₅) | 127.0 - 138.0 | - |

| ¹³C | Benzylic (-OCH₂Ph) | 72.0 - 74.0 | - |

| ¹³C | -OCH₂- | 68.0 - 70.0 | - |

| ¹³C | -SO₂CH₂- | 55.0 - 60.0 | - |

| ¹³C | -CH₂CH₂CH₂- | 25.0 - 30.0 | - |

| ¹⁹F | -SO₂F | +25.0 - +45.0 | Singlet (s) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Sulfonyl fluoride derivatives are noted for their favorable volatility and stability, which makes them well-suited for analysis by gas chromatography-mass spectrometry (GC-MS) and other MS techniques. oup.comoup.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. Common fragmentation patterns would likely involve the cleavage of the benzyl group (C₇H₇⁺, m/z 91) and the loss of the sulfonyl fluoride group or its components. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed for sensitive quantification and structural analysis, particularly in complex matrices. acs.orgnih.gov

Chromatographic Purity Assessment (High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile or thermally sensitive compounds. For sulfonyl fluorides, which possess strong UV absorbance, HPLC coupled with a UV detector is an effective method for purity assessment. illinois.edunih.gov

The method involves injecting a solution of the compound onto a chromatographic column, typically a reversed-phase column (e.g., C18), and eluting it with a mobile phase. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Table 2: Illustrative HPLC Method for Purity Analysis This table provides a representative set of parameters for the chromatographic analysis of an aromatic sulfonyl fluoride.

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV-Vis Detector |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Advanced Analytical Methods for Reaction Monitoring and Product Characterization

Beyond standard characterization, advanced analytical techniques can be applied to monitor the synthesis of this compound in real-time and to characterize its interactions. The synthesis of sulfonyl fluorides often involves the conversion of precursors like sulfonic acids or sulfonyl chlorides. mdpi.com In situ monitoring techniques, such as ReactIR (infrared spectroscopy) or process NMR, can track the disappearance of starting material and the formation of the sulfonyl fluoride product, allowing for precise determination of reaction endpoints and optimization of reaction conditions.

Furthermore, advanced mass spectrometry methods are used to study the reactivity of sulfonyl fluorides. For example, chemical cross-linking mass spectrometry (CXMS) utilizes sulfonyl fluorides as probes to study protein interactions, where the sulfonyl fluoride moiety reacts with nucleophilic amino acid residues like serine, threonine, and tyrosine. nih.gov The resulting cross-linked products are then analyzed by sophisticated MS techniques to understand protein structures and interactions. nih.gov Novel ionization techniques, such as liquid chromatography-microwave plasma torch ionization-mass spectrometry (LC-MPTI-MS), have also been developed for the sensitive and direct analysis of sulfonyl fluorides in various samples without the need for derivatization. acs.org

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for synthesizing aliphatic sulfonyl fluorides often rely on the halogen exchange of the corresponding sulfonyl chlorides. However, these precursors can be difficult to access and handle. ccspublishing.org.cn Future research on 3-(benzyloxy)propane-1-sulfonyl fluoride (B91410) should focus on developing more efficient and environmentally benign synthetic pathways that utilize readily available and stable starting materials. researchgate.net

Modern synthetic strategies that avoid harsh reagents and minimize waste are highly desirable. eurekalert.orgsciencedaily.com Promising avenues include:

Direct Synthesis from Thiols and Disulfides: Recent advancements have enabled the conversion of thiols and disulfides into sulfonyl fluorides using safe and inexpensive reagents. An electrochemical oxidative approach using potassium fluoride (KF) as the fluorine source offers a green alternative that avoids additional oxidants. ccspublishing.org.cnnih.gov Another novel method uses a combination of SHC5® (a stabilized sodium hypochlorite (B82951) pentahydrate) and KF, a process that yields only non-toxic salts like NaCl and KCl as byproducts. eurekalert.orgsciencedaily.com Adapting these methods for the corresponding thiol or disulfide of 3-(benzyloxy)propane could provide a scalable and sustainable route to the target compound.

Conversion of Sulfonic Acids: Underexplored until recently, stable and accessible sulfonic acids are excellent precursors for sulfonyl fluorides. nih.gov One-step deoxyfluorination methods using reagents like Xtalfluor-E® or thionyl fluoride can efficiently convert both aryl and alkyl sulfonic acids into their corresponding sulfonyl fluorides, often in high yields. nih.gov Investigating these pathways for 3-(benzyloxy)propane-1-sulfonic acid could be a fruitful research direction.

Reductive Decarboxylative Fluorosulfonylation: Abundant carboxylic acids can be used to synthesize aliphatic sulfonyl fluorides through radical-based strategies. rsc.orgresearchgate.net This involves a radical sulfur dioxide insertion and fluorination cascade, offering a metal-free pathway to build sulfonyl fluoride libraries with significant structural diversity. researchgate.net Applying this to a precursor like 4-(benzyloxy)butanoic acid could provide novel access to the target molecule.

| Synthetic Precursor | Modern Reagents/Methods | Key Advantages | Potential for 3-(Benzyloxy)propane-1-sulfonyl fluoride |

| 3-(Benzyloxy)propane-1-thiol or disulfide | Electrochemical oxidation with KF | Green chemistry (no external oxidant), broad substrate scope ccspublishing.org.cnacs.org | High potential for a clean, scalable synthesis. |

| 3-(Benzyloxy)propane-1-thiol or disulfide | SHC5® and KF | Environmentally friendly (non-toxic byproducts), simple protocol eurekalert.orgsciencedaily.com | Promising for safe and low-cost industrial production. |

| 3-(Benzyloxy)propane-1-sulfonic acid | Xtalfluor-E® or Thionyl Fluoride/DMF | Utilizes stable precursors, high yields for aliphatic substrates nih.gov | A direct and efficient conversion route from a stable S(VI) compound. |

| 4-(Benzyloxy)butanoic acid | Visible-light photoredox catalysis | Uses abundant carboxylic acids, metal-free, high functional group tolerance rsc.orgresearchgate.net | Offers a novel disconnection approach for synthesis. |

Exploration of Novel Reactivity and Catalytic Systems

The unique stability of the S-F bond means that sulfonyl fluorides are compatible with many harsh reaction conditions, yet they can be activated to react with nucleophiles under specific catalytic environments. ccspublishing.org.cnrhhz.net A key area for future research is to explore the reactivity of this compound within emerging catalytic systems that have expanded the utility of this functional group.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry: Introduced in 2014, SuFEx has become a powerful tool for rapidly assembling functional molecules. ccspublishing.org.cnbohrium.com Aliphatic sulfonyl fluorides like this compound are excellent SuFEx agents. enamine.net Future work should investigate its participation in SuFEx reactions with a wide range of O- and N-nucleophiles to create diverse sulfonates and sulfonamides. ccspublishing.org.cnnih.gov The development of catalytic systems, for instance using organic bases like DBU or phosphazenes, to accelerate these couplings is a particularly important area. nih.gov

Modern Catalytic Approaches: The synthesis of aliphatic sulfonyl fluorides has been significantly advanced by modern catalysis. sigmaaldrich.com Future research could explore the synthesis of this compound using these methods:

Photoredox Catalysis: Visible-light-mediated reactions, such as the aminofluorosulfonylation of unactivated olefins, provide mild conditions for constructing complex aliphatic sulfonyl fluorides. nih.gov

Electrocatalysis: Electrochemical methods offer a green and efficient way to synthesize sulfonyl fluorides from thiols and disulfides without the need for chemical oxidants. ccspublishing.org.cn

Transition-Metal Catalysis: Palladium-catalyzed methods have been developed for the fluorosulfonylation of various substrates, expanding the toolkit for creating sulfonyl fluorides. rsc.org

Activation for Amidation: Developing broad-spectrum catalytic methods for the amidation of sulfonyl fluorides is highly desirable. For example, the combination of 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst with silicon additives has been shown to be effective for the synthesis of sterically hindered sulfonamides from sulfonyl fluorides. chemrxiv.org Testing such systems with this compound could expand its synthetic utility.

| Catalytic System / Reaction Type | Description | Potential Application for this compound |

| SuFEx Click Chemistry | Modular ligation reaction forming S-O or S-N bonds from the SO2F hub. ccspublishing.org.cnacs.org | Rapid synthesis of a library of sulfonates and sulfonamides for screening in biological or materials applications. |

| Photoredox Catalysis | Uses visible light to generate radical intermediates for bond formation under mild conditions. nih.gov | Development of novel synthetic routes to the target compound or its derivatives. |

| Electrocatalysis | Employs electric current to drive redox reactions, often avoiding harsh chemical reagents. ccspublishing.org.cn | A sustainable method for synthesizing the compound from its corresponding thiol. |

| Nucleophilic Catalysis (e.g., HOBt) | Activates the S-F bond towards nucleophilic attack by amines to form sulfonamides. chemrxiv.org | Efficient synthesis of a wide range of sulfonamide derivatives for pharmaceutical research. |

Expansion of Applications in Chemical Biology and Material Science

The sulfonyl fluoride moiety is considered a privileged functional group in chemical biology due to its ideal balance of aqueous stability and protein reactivity. rsc.orgnih.gov This makes this compound a prime candidate for development as a chemical probe or functional monomer.

Chemical Biology: Sulfonyl fluorides act as "warheads" that can form stable covalent bonds with nucleophilic amino acid residues such as serine, tyrosine, and lysine (B10760008) within proteins. acs.orgrsc.orgsigmaaldrich.com This property makes them invaluable tools for:

Covalent Enzyme Inhibition: The compound could be screened as an inhibitor for various enzymes, where the sulfonyl fluoride group would covalently modify a key residue in the active site. bohrium.com

Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (like biotin (B1667282) or a fluorophore) into the structure, derivatives of this compound could be used to identify new protein targets in complex biological systems. nih.gov

Fragment-Based Screening: The compound itself could serve as a reactive fragment for screening against protein targets to identify binding pockets. nih.gov The benzyloxy group provides a handle that can be modified to improve binding affinity and selectivity.

Material Science: The SuFEx reaction is a powerful tool for polymer chemistry, enabling the creation of polymers with unique sulfonyl-containing linkages. ccspublishing.org.cnrhhz.net These linkages are distinct from traditional carbon-based polymers and can impart unique properties. Future research could explore using this compound as:

A Monomer: Polymerization with di-nucleophiles via SuFEx could lead to novel polysulfonates or polysulfonamides.

A Polymer Modifier: The compound could be used to functionalize existing polymers through post-polymerization modification, leveraging the reliability of the SuFEx reaction. rhhz.net

Computational Design and Predictive Modeling for Sulfonyl Fluoride Chemistry

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. ucla.edu Applying these methods to this compound could guide experimental work and uncover new opportunities.

Predicting Reactivity and Stability: Computational studies, including Hirshfeld surface analysis, can provide deep insights into the structural factors that govern the stability and noncovalent interactions of sulfonyl fluorides. nih.gov Such studies on this compound could help rationalize its reactivity and guide the design of new applications.

Machine Learning for Reaction Optimization: Machine learning algorithms have been successfully used to navigate complex reaction spaces and predict optimal conditions for reactions involving sulfonyl fluorides, such as deoxyfluorination. nih.govucla.eduacs.org A similar approach could be used to predict high-yielding conditions for the synthesis or SuFEx reactions of this compound, saving significant experimental resources. ucla.edu

Covalent Docking for Drug Discovery: In the context of chemical biology, computational screening and covalent docking studies can predict how sulfonyl fluoride-containing molecules will interact with and bind to protein targets. acs.org Such in silico screening of this compound against libraries of protein structures could identify promising biological targets for further experimental validation.

Q & A

Q. What strategies mitigate side reactions when using this compound in multi-step syntheses?

- Methodological Answer : Protect reactive sites (e.g., hydroxyl groups) with silyl ethers or acetates before sulfonylation. Use orthogonal protecting groups (e.g., Fmoc for amines) to enable sequential functionalization. Monitor intermediates by TLC or inline IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.